molecular formula C15H16N2O2 B2517337 3-amino-N-benzyl-4-methoxybenzamide CAS No. 101112-38-3

3-amino-N-benzyl-4-methoxybenzamide

Cat. No.: B2517337
CAS No.: 101112-38-3
M. Wt: 256.305
InChI Key: NDZQKPWDWKNNIB-UHFFFAOYSA-N
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Description

3-amino-N-benzyl-4-methoxybenzamide is an organic compound with the molecular formula C15H16N2O2 It is a derivative of benzamide, characterized by the presence of an amino group, a benzyl group, and a methoxy group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-benzyl-4-methoxybenzamide typically involves the following steps:

    Nitration: The starting material, 4-methoxybenzoic acid, undergoes nitration to introduce a nitro group at the 3-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Benzylation: The amino group is subsequently benzylated using benzyl chloride in the presence of a base like sodium hydroxide to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, including precise control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-benzyl-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed for substitution reactions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-amino-N-benzyl-4-methoxybenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-amino-N-benzyl-4-methoxybenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyl and methoxy groups contribute to its lipophilicity, facilitating its passage through cell membranes. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-amino-4-methoxybenzamide: Lacks the benzyl group, making it less lipophilic.

    N-benzyl-4-methoxybenzamide: Lacks the amino group, reducing its ability to form hydrogen bonds.

    3-amino-N-benzylbenzamide: Lacks the methoxy group, affecting its electronic properties.

Uniqueness

3-amino-N-benzyl-4-methoxybenzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the amino, benzyl, and methoxy groups allows for versatile chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-amino-N-benzyl-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-19-14-8-7-12(9-13(14)16)15(18)17-10-11-5-3-2-4-6-11/h2-9H,10,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZQKPWDWKNNIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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